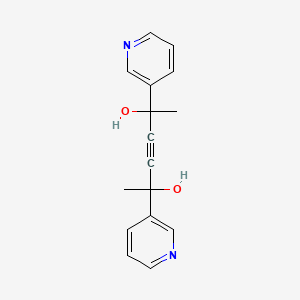

2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dipyridin-3-ylhex-3-yne-2,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-15(19,13-5-3-9-17-11-13)7-8-16(2,20)14-6-4-10-18-12-14/h3-6,9-12,19-20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQQJHIAUCGTUQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC(C)(C1=CN=CC=C1)O)(C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Ethynylation of 3-Acetylpyridine: A Technical Guide to the Synthesis of 2-(Pyridin-3-yl)but-3-yn-2-ol

The following technical guide details the reaction products, mechanism, and experimental protocols for the interaction between 3-acetylpyridine and acetylene .

Executive Summary

The primary reaction between 3-acetylpyridine (1-(pyridin-3-yl)ethanone) and acetylene (ethyne) is a nucleophilic addition to the carbonyl group, formally known as ethynylation . This transformation yields the tertiary propargyl alcohol: 2-(pyridin-3-yl)but-3-yn-2-ol (also referred to as methyl(3-pyridyl)ethynylcarbinol).

This reaction is a cornerstone in medicinal chemistry for introducing rigid acetylene linkers into pyridine scaffolds. The resulting carbinol is a versatile intermediate, serving as a precursor for:

-

Vinyl pyridines (via dehydration) for polymerization or electro-optical materials.

- -unsaturated ketones (via Meyer-Schuster rearrangement).

-

Heterocyclic building blocks (e.g., triazoles via Click chemistry or isoxazoles) used in kinase inhibitors and antimicrobial agents.

Note on Selectivity: While the carbonyl addition is the dominant pathway under standard basic conditions, specialized conditions (e.g., activation with acyl halides) can force ring alkynylation. This guide focuses on the carbonyl addition, which is the most industrially and synthetically relevant pathway for this substrate.

Chemical Mechanism & Reaction Pathways[1]

The reaction follows a standard Favorskii-type addition mechanism (alkynylation).

-

Deprotonation: A strong base (e.g., KOH, NaNH

, or Grignard reagent) deprotonates the terminal acetylene to form the acetylide anion ( -

Nucleophilic Attack: The acetylide anion attacks the electrophilic carbonyl carbon of the 3-acetylpyridine.

-

Protonation: The resulting alkoxide intermediate is protonated upon workup to yield the tertiary alcohol.

Reaction Scheme Visualization

The following diagram illustrates the reaction mechanism and potential downstream transformations.

Caption: Mechanistic pathway from 3-acetylpyridine to the target propargyl alcohol and downstream derivatives.[1]

Experimental Protocols

Two primary methods are employed depending on the scale and available equipment.

Method A: Catalytic Ethynylation (KOH/DMSO System)

Best for: Industrial scale-up, cost-efficiency.

Scientific Rationale: The KOH/DMSO superbase system enhances the basicity of hydroxide, allowing it to deprotonate acetylene (pKa ~25) effectively in situ without requiring stoichiometric amounts of dangerous metal acetylides.

Protocol:

-

Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and thermometer. Purge with nitrogen.[1][2]

-

Solvent Preparation: Charge DMSO (Dimethyl sulfoxide) and powdered KOH (4.0 eq). Stir vigorously to create a suspension.

-

Acetylene Saturation: Bubble acetylene gas through the suspension at 0–5°C for 30 minutes to saturate the solvent and generate the active acetylide species.

-

Addition: Add 3-acetylpyridine (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by TLC (SiO

, 30% EtOAc/Hexane) or HPLC. -

Workup:

-

Purification: Distillation under reduced pressure or column chromatography if high purity is required.

Method B: Grignard Reagent (Ethynylmagnesium Bromide)

Best for: Laboratory scale, high yield, strict stoichiometry.

Scientific Rationale: Grignard reagents provide irreversible nucleophilic addition, often resulting in higher yields for sterically hindered or sensitive substrates compared to reversible KOH equilibrium.

Protocol:

-

Reagent Formation: In a flame-dried flask under Argon, prepare ethynylmagnesium bromide (1.2 eq) in THF (0.5 M). Alternatively, generate in situ by bubbling acetylene into EtMgBr.

-

Addition: Cool the Grignard solution to 0°C. Add a solution of 3-acetylpyridine (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Workup: Quench with 1M HCl (carefully) to solubilize magnesium salts. Adjust pH to ~8 with NaHCO

before extraction to protect the pyridine ring. -

Isolation: Extract with DCM, dry, and concentrate.

Product Characterization Data

Researchers must validate the synthesis using the following physicochemical parameters for 2-(pyridin-3-yl)but-3-yn-2-ol .

| Parameter | Value / Characteristic | Notes |

| Molecular Formula | C | MW: 147.18 g/mol |

| Appearance | White to pale yellow solid/oil | Low melting point solid |

| Pyridine aromatic protons | ||

| Acetylenic proton ( | ||

| Methyl group adjacent to chiral center | ||

| Alkyne carbons | ||

| Quaternary carbinol carbon | ||

| IR Spectrum | ~3250 cm | O-H stretch, C |

Applications in Drug Development[7]

The ethynylation product of 3-acetylpyridine is a "privileged structure" intermediate.

Fragment-Based Drug Design (FBDD)

The rigid linear geometry of the alkyne spacer allows for the precise positioning of the pyridine ring relative to other pharmacophores. This is utilized in:

-

Kinase Inhibitors: The pyridine nitrogen acts as a hinge binder, while the alkyne extends into the hydrophobic pocket.

-

Antibacterials: Analogues of ketolides (e.g., Telithromycin derivatives) utilize pyridine-alkyne linkers to bind to the ribosomal subunit.

Synthesis of Vinyl Pyridines

Dehydration of the alcohol yields 3-(but-1-en-3-ynyl)pyridine .

-

Use: These conjugated systems are precursors for polymers used in drug delivery systems (hydrogels) due to their pH-responsive nature.

Click Chemistry (CuAAC)

The terminal alkyne is a "Click-ready" handle.

-

Workflow: Reacting 2-(pyridin-3-yl)but-3-yn-2-ol with organic azides yields 1,2,3-triazoles.

-

Utility: Rapid library generation for screening pyridine-triazole conjugates, which are known to exhibit anti-tubercular and anti-fungal properties.

Safety & Handling

-

Acetylene: Extremely flammable. Forms explosive acetylides with copper, silver, and mercury. Use only glass or stainless steel equipment. Ensure reaction vessels are grounded.

-

3-Acetylpyridine: Irritant. Toxic by inhalation. Use in a fume hood.

-

Reaction Hazards: The reaction with strong bases (KOH/DMSO) can be exothermic. Control addition rates strictly.

Workflow Visualization

The following diagram outlines the decision matrix for selecting the synthesis method and the subsequent purification steps.

Caption: Operational workflow for the synthesis and isolation of the target ethynyl carbinol.

References

-

Trofimov, B. A., et al. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules. [Link]

-

PubChem. (2025). Compound Summary: 3-Acetylpyridine.[1][3][4][5][6][7][8][9] National Library of Medicine. [Link]

-

Sakamoto, T., et al. (1989). A Novel Ethynylation of Pyridines by Reissert-Henze Type Reaction. Chemistry Letters. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. srd.nist.gov [srd.nist.gov]

- 6. d-nb.info [d-nb.info]

- 7. api.pageplace.de [api.pageplace.de]

- 8. industrialchemistry.org [industrialchemistry.org]

- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Pyridine-Functionalized Acetylenic Diols: A Technical Guide to Synthesis and Application

Executive Summary

This technical guide addresses the niche but critical class of Pyridine-Based Acetylenic Diols (PADs) . Unlike conventional aliphatic acetylenic diols (e.g., TMDD/Surfynol®), which rely solely on steric hindrance and amphiphilicity for surfactant properties, PADs incorporate a heterocyclic pyridine core. This modification introduces pH-switchable solubility, metal coordination capability, and specific biological activity.

This document serves researchers in medicinal chemistry (novel pharmacophores) and materials science (corrosion inhibition/surface modification). It synthesizes protocols for the construction of the 2,6-bis(alkynol)pyridine scaffold and analyzes its physicochemical behavior.

Part 1: Structural Architecture & Physicochemical Properties

The PAD scaffold is defined by a central pyridine ring substituted at the 2,6-positions with acetylenic alcohol moieties. This "Gemini-like" architecture creates a molecule with three distinct functional domains:

-

The Pyridine Core (Head): Acts as a Lewis base (

). It allows the molecule to be protonated in acidic media (increasing water solubility) or coordinate with transition metals (Fe, Cu, Pd). -

The Acetylenic Linkers (Spacer): The triple bonds provide rigid linearity and

-electron density, crucial for adsorption onto metal surfaces via donor-acceptor interactions. -

The Hydroxyl Termini (Tails): Secondary or tertiary alcohols provide hydrogen-bonding capability, modulating solubility and biological target interaction.

Comparative Properties Table

| Feature | Aliphatic Acetylenic Diols (Standard) | Pyridine-Based Acetylenic Diols (PADs) |

| Core Structure | Alkane backbone (flexible) | Pyridine ring (rigid, aromatic) |

| pH Sensitivity | Non-ionic; pH stable | Amphoteric; cationic below pH 5 |

| Metal Binding | Weak/None | Strong ( |

| Primary Application | Defoaming, Wetting | Corrosion Inhibition, Ligand Synthesis, Bio-activity |

| Solubility | Low water solubility | pH-dependent water solubility |

Part 2: Synthetic Pathways & Experimental Protocols

The synthesis of PADs typically involves the double nucleophilic addition of an acetylenic anion to a pyridine-dicarbonyl precursor. The following protocol details the synthesis of 2,6-bis(2-hydroxybut-3-yn-2-yl)pyridine , a representative PAD scaffold.

Mechanistic Pathway (Graphviz)

Figure 1: Retrosynthetic pathway for the construction of the PAD scaffold via Grignard addition.

Detailed Protocol: Synthesis of 2,6-bis(2-hydroxybut-3-yn-2-yl)pyridine

Objective: Synthesize a symmetric pyridine-based acetylenic diol from 2,6-diacetylpyridine.

Reagents:

-

2,6-Diacetylpyridine (10 mmol)

-

Ethynylmagnesium bromide (0.5 M in THF, 25 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Ammonium Chloride (

)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Rationale: Grignard reagents are moisture-sensitive; water will quench the acetylide anion immediately.

-

Solvation: Dissolve 2,6-diacetylpyridine (1.63 g, 10 mmol) in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice/water bath.

-

Nucleophilic Addition: Add the Ethynylmagnesium bromide solution (50 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes.

-

Observation: The solution may turn dark red/brown due to the formation of the magnesium alkoxide complex.

-

Critical Control: Maintain temperature <5°C to prevent polymerization of the sensitive acetylenic moiety.

-

-

Reaction Maintenance: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor consumption of the ketone via TLC (SiO2, 30% EtOAc/Hexanes).

-

Quenching: Cool the mixture back to 0°C. Cautiously add 50 mL of saturated

solution.-

Chemistry:

.

-

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (

mL). Dry combined organics over

Part 3: Applications in Materials Science (Corrosion Inhibition)

The most authoritative literature on pyridine-acetylenic motifs lies in corrosion inhibition for mild steel in acidic media (HCl/H₂SO₄). PADs function as mixed-type inhibitors, adsorbing onto the metal surface to block active dissolution sites.

Mechanism of Action

The inhibition efficiency follows the Langmuir Adsorption Isotherm .[1] The pyridine nitrogen (protonated in acid) electrostatically attracts to the cathodic regions, while the acetylenic

Figure 2: Dual-mode adsorption mechanism of PADs on steel surfaces in acidic media.

Performance Data (Representative)

Data synthesized from comparative studies of pyridine derivatives in 1M HCl [1, 2].

| Inhibitor Concentration (ppm) | Inhibition Efficiency (IE %) at 303 K | Inhibition Efficiency (IE %) at 333 K | Gibbs Free Energy ( |

| 50 | 78.5% | 65.2% | -32 kJ/mol |

| 100 | 86.1% | 72.4% | -34 kJ/mol |

| 200 | 92.4% | 81.0% | -36 kJ/mol |

| 500 | 96.8% | 88.5% | -38 kJ/mol |

Interpretation: The negative

Part 4: Medicinal Chemistry Potential[2]

While less common than their use in materials science, PADs serve as versatile intermediates in drug discovery.

-

Click Chemistry Scaffolds: The terminal alkynes in PADs are prime candidates for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the rapid generation of bis-triazole pyridine ligands , which are potent G-quadruplex stabilizers (anti-cancer activity).

-

Cytotoxicity: The rigid acetylene spacer combined with the hydrogen-bonding capacity of the diols allows these molecules to intercalate into DNA base pairs. Literature suggests that pyridine derivatives with propargylic alcohol tails exhibit moderate antimicrobial activity against S. aureus and E. coli [4].

References

-

Investigation of Substituent Effects on the Corrosion Inhibition of Pyridine Derivatives with Acetylenic Alcohols. Source: ResearchGate / NACE International. URL:[Link]

-

The corrosion inhibition effect of a pyridine derivative for low carbon steel in 1 M HCl medium. Source: Semantic Scholar / Int. J. Corros. Scale Inhib. URL:[Link]

-

Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (Cited for scaffold synthesis context). Source: Royal Society of Chemistry (Green Chemistry). URL:[Link]

-

Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Source: PubMed / Bioorganic Chemistry. URL:[Link]

-

Pyridine Synthesis: Cliff Notes (General Synthetic Methods). Source: Baran Lab (Scripps Research). URL:[Link]

Sources

Solubility of Pyridine-Substituted Alkynediols: A Technical Guide

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profiles of pyridine-substituted alkynediols, a class of compounds critical to coordination chemistry, supramolecular assembly, and pharmaceutical intermediate synthesis.

Unlike simple aliphatic alcohols, these molecules exhibit a "dual-personality" solubility mechanism driven by the interplay between the basic pyridine nitrogen (pH-switchable) and the hydrogen-bonding alkynediol core.[1] This guide details the physicochemical basis of this behavior, provides validated solubilization protocols, and outlines specific strategies for researchers in drug discovery and materials science.

Part 1: Molecular Architecture & Physicochemical Basis[1]

To master the solubility of pyridine-substituted alkynediols (e.g., 1,4-bis(pyridin-2-yl)but-2-yne-1,4-diol), one must understand the three competing structural domains that dictate their thermodynamic behavior.

The Structural Triad

| Domain | Chemical Feature | Solubility Impact |

| Pyridine Termini | Aromatic Heterocycle (Basic, pKa ~5.[1]2) | pH-Switch: Hydrophobic in neutral/basic media; highly hydrophilic in acidic media (pH < 5).[2] |

| Alkyne Spacer | Rigid Triple Bond (Linear Geometry) | Crystal Lattice Energy: Promotes tight packing and |

| Diol Core | Dual Hydroxyl Groups (H-bond Donor/Acceptor) | Polar Solvation: Facilitates solubility in protic solvents (MeOH, EtOH) and polar aprotic solvents (DMSO, DMF).[2] |

The "Brick Dust" vs. "Grease Ball" Paradigm

In drug development, solubility issues are often categorized into two classes. Pyridine-substituted alkynediols typically fall into the "Brick Dust" category:

-

High Melting Point: The rigid alkyne backbone and strong intermolecular H-bonding (diol-diol or diol-pyridine) create a high-energy crystal lattice.[1]

-

Solvation Strategy: Breaking the crystal lattice requires solvents that can disrupt these specific intermolecular forces (e.g., DMSO for H-bonds, Acid for protonation).[2]

Part 2: Solubility Profiling & Mechanisms[1][2]

The solubility of these compounds is not a static value; it is a dynamic equilibrium heavily influenced by the environment.[2]

pH-Dependent Solubility (The Pyridine Switch)

The most critical lever for solubilizing these compounds is pH.[2] The pyridine nitrogen has a lone pair that accepts protons.[2]

-

pH > 6 (Neutral Species): The molecule is uncharged.[2] Solubility is limited by the crystal lattice energy. It dissolves well in organic solvents (DCM, EtOAc) but poorly in water.[2]

-

pH < 4 (Cationic Species): The pyridine nitrogen protonates (

).[2] The molecule becomes an ionic salt, drastically increasing aqueous solubility.

Solvent Compatibility Matrix

Based on the structural triad, the following solvent hierarchy is observed:

| Solvent Class | Examples | Solubility Prediction | Mechanism |

| Acidic Aqueous | 0.1N HCl, 5% AcOH | High | Protonation of pyridine disrupts lattice; ionic solvation.[1] |

| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipole interactions disrupt diol H-bonds.[1] |

| Protic Organic | Methanol, Ethanol | Moderate - High | Solvation of hydroxyl groups; "like dissolves like".[1] |

| Non-Polar | Hexane, Toluene | Very Low | Inability to break H-bond network or solvate polar domains.[1] |

| Chlorinated | DCM, Chloroform | Moderate | Good for the neutral organic species; useful for extraction. |

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask)

Standard method for determining equilibrium solubility.[1][2]

Materials:

-

Compound (Solid powder)[2]

-

Solvent (Buffer pH 1.2, pH 7.4, DMSO)

-

Agitator/Shaker

-

HPLC-UV or LC-MS[1]

Workflow:

-

Saturation: Add excess solid compound to 2 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24–48 hours. Note: For "Brick Dust" molecules, 48h is preferred to ensure lattice breakdown.[1]

-

Filtration: Filter the suspension using a PVDF syringe filter (0.45 µm) to remove undissolved solids. Critical: Pre-saturate the filter to prevent drug loss.[2]

-

Quantification: Dilute the filtrate (if necessary) and analyze via HPLC. Calculate concentration using a standard curve.

-

pH Check: Measure the final pH of the solution. If the compound is basic (pyridine), it may have altered the buffer pH.[2]

Protocol B: "Visual Titration" for Formulation

Rapid method to find the minimum acid required for solubilization.[2]

-

Weigh 10 mg of compound into a clear vial.

-

Add 1 mL of water (Compound will likely remain suspended).

-

Under stirring, titrate with 1.0 M HCl or Acetic Acid in 10 µL increments.

-

Record the volume of acid required to achieve a clear solution.

-

Calculation: Determine the molar ratio of Acid:Compound. Usually, a 1:1 or 2:1 ratio (for bis-pyridine) is required.[1][2]

Part 4: Visualization & Logic[1]

Diagram 1: The Solubility Equilibrium Landscape

This diagram illustrates the dynamic states of pyridine-substituted alkynediols in solution.

Caption: Equilibrium dynamics showing the acid-base switch (Green/Red arrows) as the primary control for solubility.[2]

Diagram 2: Solubilization Decision Tree

A logical workflow for researchers encountering solubility issues with these compounds.

Caption: Strategic workflow for selecting the optimal solubilization method based on application constraints.

Part 5: Applications & Case Studies

Ligand Synthesis (Coordination Chemistry)

In the synthesis of Metal-Organic Frameworks (MOFs), 1,4-bis(pyridin-2-yl)but-2-yne-1,4-diol is often used as a linker.[1]

-

Challenge: The neutral ligand is sparingly soluble in the aqueous metal salt solutions used for synthesis.

-

Solution: The "Layering Method" is often used. The ligand is dissolved in methanol (bottom layer), and the metal salt in water (top layer).[2] Slow diffusion at the interface allows single crystals to grow as the solvents mix, bypassing the bulk insolubility issue.

Pharmaceutical Formulation

For drug candidates containing this motif, bioavailability is the concern.

-

Salt Formation: Converting the free base into a Mesylate or Hydrochloride salt is the standard approach to lock the compound in its ionized, soluble state.

-

Co-solvents: In early discovery PK studies, a formulation of 5% DMSO / 95% Water (pH 4) is a standard vehicle to ensure the compound remains in solution during dosing.[2]

References

-

Pyridine Physicochemical Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 1049, Pyridine.[3]

-

1,4-Butynediol Solubility Data. ECHA Registration Dossier.[1]

-

Solubility of Pyridine-Incorporated Conjugated Polymers.Polymer Chemistry, Royal Society of Chemistry.

-

[Link]

-

-

Crystal Structure of Bis(pyridine) Complexes. Acta Crystallographica Section E, International Union of Crystallography.[2]

-

Propargyl Alcohol Derivatives in Synthesis.Organic Chemistry Portal.

Sources

The Architect's Toolkit: A Technical Guide to Novel Bis-Pyridyl Linkers in Supramolecular Chemistry

Abstract

In the intricate world of supramolecular chemistry, the rational design of molecular components is paramount to the construction of functional, higher-order architectures. Among the vast arsenal of building blocks, bis-pyridyl linkers have emerged as exceptionally versatile and programmable components. Their well-defined coordination vectors, coupled with the tunable nature of their spacer units, allow for the precise self-assembly of discrete metallacages, coordination polymers, and stimuli-responsive materials. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, experimental methodologies, and advanced applications of novel bis-pyridyl linkers. We will move beyond a simple catalog of structures to dissect the causal relationships between linker design, synthesis, characterization, and the ultimate function of the resulting supramolecular systems, with a particular focus on their burgeoning role in targeted drug delivery.

Introduction: The Pyridyl Compass in Self-Assembly

Supramolecular chemistry relies on the power of non-covalent interactions—hydrogen bonds, π-stacking, and, most predictably, coordination bonds—to spontaneously organize molecules into complex, functional ensembles. The predictability of the nitrogen-metal coordination bond makes the pyridyl group an ideal directional tool for the supramolecular architect. By incorporating two such pyridyl "compasses" into a single molecule, the bis-pyridyl linker, we create a powerful building block capable of bridging metal centers to generate structures of remarkable complexity and function.

The true innovation lies not in the pyridyl termini themselves, but in the nature of the spacer that connects them. The length, rigidity, flexibility, and embedded functionality of this spacer dictate the final geometry, size, and properties of the self-assembled architecture.[1] This guide will illuminate how the rational engineering of this spacer is the key to unlocking novel functions.

Rational Design and Synthesis: From Blueprint to Building Block

The successful construction of a desired supramolecular architecture begins with the careful design of the bis-pyridyl linker. The choice of the central scaffold—be it a rigid aromatic core, a flexible aliphatic chain, or a functionalized moiety—directly influences the resulting structure.[2]

Design Principles: The Causality of Linker Choice

-

Rigidity vs. Flexibility: Rigid linkers, such as those based on biphenyl or phenylene units, tend to form well-defined, discrete structures like molecular squares and cages.[3] In contrast, flexible linkers containing aliphatic chains (e.g., propane, adipoyl) can adopt multiple conformations, often leading to the formation of coordination polymers or more complex, sometimes interpenetrated, networks.[2] The choice between rigidity and flexibility is therefore the primary determinant of whether the assembly will be a discrete cage or an extended framework.

-

Linearity vs. Angularity: The angle between the two pyridyl vectors is critical. A linear linker like 4,4'-bipyridine will promote the formation of simple 1D chains or grids. Introducing a bend, for instance by using an isophthalamide spacer (1,3-substitution), pre-organizes the linker for the formation of macrocycles or cages.[4]

-

Embedded Functionality: The spacer can be more than a simple strut. Incorporating hydrogen-bonding motifs (e.g., amides, ureas), photoresponsive units (e.g., azobenzenes), or guest-binding sites within the linker itself adds layers of complexity and function to the final assembly. Bis-pyridyl-bis-amide linkers are particularly noteworthy for their ability to reinforce supramolecular structures through intramolecular and intermolecular hydrogen bonding.[5][6]

Core Synthetic Methodologies

The synthesis of bis-pyridyl linkers often involves standard organic transformations. The key is to choose a robust coupling reaction that allows for the modular assembly of the pyridyl end-groups with the desired central spacer.

Experimental Protocol 1: Synthesis of an Amide-Linked Bis-Pyridyl Linker (N,N'-bis(4-pyridyl)isophthalamide)

This protocol describes a common method for creating a rigid, angular linker through amide bond formation.

-

Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend isophthalic acid (1 equivalent) in an excess of thionyl chloride.

-

Reflux: Heat the mixture to reflux for 2-3 hours. The solid will gradually dissolve as the diacid is converted to isophthaloyl dichloride.

-

Removal of Excess Thionyl Chloride: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The crude isophthaloyl dichloride can be used directly in the next step.

-

Amide Coupling: Dissolve the crude isophthaloyl dichloride in an anhydrous solvent such as dichloromethane or THF. Cool the solution in an ice bath.

-

Addition of Amine: In a separate flask, dissolve 4-aminopyridine (2.2 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents) in the same anhydrous solvent.

-

Reaction: Add the aminopyridine solution dropwise to the cooled acid chloride solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Workup and Purification: Quench the reaction with water. If a precipitate forms, collect it by filtration, wash thoroughly with water and diethyl ether to remove unreacted starting materials and triethylamine hydrochloride. If no precipitate forms, separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The crude product can be purified by recrystallization or column chromatography.

Self-Assembly and Advanced Characterization

The magic of supramolecular chemistry happens when the linker and a suitable metal salt are combined, triggering a spontaneous self-assembly process. The choice of metal ion is as critical as the linker design; its coordination number and preferred geometry (e.g., square planar for Pd(II)/Pt(II), tetrahedral or octahedral for Fe(II)/Co(II)/Zn(II)) act as the vertices that guide the linkers into the final architecture.[7]

Characterization: A Multi-Technique Approach

Confirming the formation and structure of these complex assemblies requires a suite of complementary analytical techniques. While single-crystal X-ray diffraction provides the ultimate proof of structure, obtaining suitable crystals can be challenging. Therefore, solution-state characterization is essential.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is the workhorse for confirming assembly. The coordination of the pyridyl nitrogen to a metal center induces a significant downfield shift of the alpha-protons of the pyridine ring, providing clear evidence of complexation. For discrete cages, the formation of a single, highly symmetric species is indicated by a simple, sharp set of peaks. Diffusion-Ordered Spectroscopy (DOSY) is particularly powerful, as it separates species based on their diffusion coefficient (and thus size); all protons on a large, assembled cage will have the same diffusion coefficient, distinct from that of the smaller, free linkers.[8]

-

Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) is ideal for characterizing charged supramolecular assemblies. It allows for the direct observation of the mass-to-charge ratio of the intact cage, confirming its stoichiometry (e.g., M₂L₄, M₄L₆, etc.). The isotopic distribution pattern can be used to definitively confirm the number of metal ions in the assembly.

Experimental Protocol 2: NMR Titration for Guest Binding Analysis

This protocol is used to determine the binding affinity (association constant, Kₐ) of a host cage for a guest molecule.

-

Stock Solution Preparation: Prepare a stock solution of the host (the metallacage) at a known concentration (e.g., 1 mM) in a suitable deuterated solvent. Prepare a second stock solution of the guest molecule in the same solvent, but at a much higher concentration (e.g., 40-100 mM).[9]

-

Initial Spectrum: Transfer a precise volume (e.g., 0.6 mL) of the host solution to an NMR tube and acquire a high-quality ¹H NMR spectrum. This is the "zero guest" data point.

-

Titration: Using a microsyringe, add a small, precise aliquot of the concentrated guest solution to the NMR tube. Shake the tube thoroughly to ensure mixing and acquire another ¹H NMR spectrum.

-

Repeat: Continue adding aliquots of the guest solution, acquiring a spectrum after each addition, until the chemical shifts of the host protons no longer change, indicating saturation. Aim for 10-20 titration points.[9]

-

Data Analysis: Monitor the chemical shift change (Δδ) of one or more host protons that are affected by guest binding. Plot Δδ against the guest concentration. Fit this binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using specialized software to extract the association constant, Kₐ.[10]

Applications in Drug Development: Smart Cages and Responsive Polymers

The well-defined cavities of metallacages and the dynamic nature of coordination polymers make bis-pyridyl-based systems highly attractive for drug delivery applications. The ability to encapsulate a therapeutic agent protects it from degradation and can mask its toxicity until it reaches the target site.

pH-Responsive Drug Release

The pyridine nitrogen is a Lewis base and can be protonated under acidic conditions. This property can be exploited to create "smart" drug delivery systems that release their cargo in the acidic microenvironment of tumors (pH ~6.5) or within the even more acidic endosomes (pH ~5.5) of cancer cells.[11] Protonation of the pyridyl nitrogen can weaken the metal-ligand bond, leading to the disassembly of the cage and the release of the encapsulated drug.[12]

Table 1: Comparison of Linker Features and Their Supramolecular Outcomes

| Linker Feature | Example Spacer | Primary Supramolecular Structure | Rationale & Causality |

| Rigid, Linear | 4,4'-Bipyridine | 1D/2D Coordination Polymers | The 180° vector between pyridyls promotes linear extension, forming infinite chains or grids. |

| Rigid, Angular | N,N'-bis(4-pyridyl)isophthalamide | Discrete Metallacages (e.g., M₂L₄) | The ~120° angle of the isophthalamide core pre-organizes the linkers to form closed, cyclic structures with metal corners. |

| Flexible, Aliphatic | 1,3-bis(4-pyridyl)propane | 1D Chains, Interpenetrated Networks | Rotatable C-C bonds allow the linker to adapt to various crystal packing forces, often leading to complex, extended frameworks rather than discrete cages.[13] |

| Functionalized | Azobenzene-containing spacer | Photoresponsive Polymers | The trans-cis isomerization of the azobenzene unit upon light irradiation alters the linker's geometry, causing assembly or disassembly of the supramolecular structure. |

Quantifying Drug Encapsulation

A critical parameter for any drug delivery system is its loading capacity and encapsulation efficiency.

Experimental Protocol 3: Determining Drug Loading Capacity (DLC)

-

Encapsulation: Prepare a solution of the host metallacage. Add an excess of the drug to be encapsulated. Stir the mixture for a set period (e.g., 24 hours) to allow equilibration.

-

Separation: Separate the drug-loaded cages from the unencapsulated drug. This can be done by dialysis, size exclusion chromatography, or repeated centrifugation/resuspension cycles.

-

Quantification of Loaded Drug: Lyse the purified, drug-loaded cages by adding a strong acid (to break the coordination bonds) or a competing ligand.

-

Analysis: Quantify the amount of released drug using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC, by comparing the signal to a standard calibration curve of the free drug.[14]

-

Calculation: The Drug Loading Capacity (DLC) is calculated using the following formula:[15] DLC (%) = (Mass of loaded drug / Mass of drug-loaded nanoparticles) x 100

Future Perspectives

The field of bis-pyridyl linkers in supramolecular chemistry is poised for significant advancement. The integration of biological targeting moieties onto the linker backbone will pave the way for active targeting in drug delivery. Furthermore, the development of multi-stimuli-responsive systems, which can react to a combination of triggers such as pH, light, and specific enzymes, will lead to highly sophisticated and programmable materials. The principles and protocols outlined in this guide provide the foundational knowledge for researchers to not only utilize existing bis-pyridyl linkers but also to rationally design the next generation of linkers for truly innovative supramolecular systems.

References

-

Assembly, structures, photophysical properties and photocatalytic activities of a series of coordination polymers constructed from semi-rigid bis-pyridyl-bis-amide and benzenetricarboxylic acid. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). [Link]

-

Supramolecular NMR titration. (2016). YouTube. [Link]

-

#013: Supramolecular NMR Titration. (2017). YouTube. [Link]

-

Guest binding is governed by multiple stimuli in low-symmetry metal-organic cages containing bis-pyridyl(imine) vertices. (n.d.). University of Cambridge. [Link]

-

Bis(pyridyl)-disulfonamides: structural comparison with their carboxamidic analogues and the effect of molecular geometry and supramolecular assembly on their photophysical properties. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

-

Coordination polymers constructed from bis-pyridyl-bis-amides and 1,4,5,8-naphthalenetetracarboxylic acid: ligand transformation and metal ion sensing. (n.d.). CrystEngComm (RSC Publishing). [Link]

-

Construction of 3D interpenetrated dual linker coordination polymers of Zn(II) by varying the length and flexibility. (n.d.). KJS College. [Link]

-

1D NMR Titrations. (2022). Powers Wiki. [Link]

-

Drug release by pH trigger and the cumulative drug release profiles. a)... (n.d.). ResearchGate. [Link]

-

Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (2021). Organic Letters - ACS Publications. [Link]

-

Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. (n.d.). PubMed. [Link]

-

Quantitative understanding of guest binding enables the design of complex host-guest behavior. (2013). PubMed. [Link]

-

A One-Pot Chemically Cleavable Bis-Linker Tether Strategy for the Synthesis of Heterodimeric Peptides. (2016). PubMed. [Link]

-

Self-Healing Heterometallic Supramolecular Polymers Constructed by Hierarchical Assembly of Triply Orthogonal Interactions with Tunable Photophysical Properties. (2019). PubMed. [Link]

-

A series of bis(pyridyl)-bis(amide)-modulated metal-1,2-phenylenediacetate coordination polymers: construction and selective dye adsorption. (n.d.). CrystEngComm (RSC Publishing). [Link]

-

Scheme 1 Three flexible bis(pyridyl)-bis(amide) ligands and three aromatic dicarboxylic acids used in this paper. (n.d.). ResearchGate. [Link]

-

Unusual Photophysical Properties of Porphyrin-Based Supramolecular Polymers Unveiled: The Role of Metal Ligands and Side Group Amide Connectivity. (n.d.). PMC. [Link]

-

Guest binding is governed by multiple stimuli in low-symmetry metal-organic cages containing bis-pyridyl(imine) vertices. (n.d.). ResearchGate. [Link]

-

Controlling release kinetics of pH-responsive polymer nanoparticles. (n.d.). RSC Publishing. [Link]

-

Heterotrimetallic Double Cavity Cages: Syntheses and Selective Guest Binding. (n.d.). PMC - NIH. [Link]

-

Assembly and properties of transition-metal coordination polymers based on semi-rigid bis-pyridyl-bis-amide ligand: effect of polycarboxylates on the dimensionality. (n.d.). Dalton Transactions (RSC Publishing). [Link]

-

Formation of entangled Co(ii) coordination polymers based on bis-pyridyl-bis-amide and angular dicarboxylate ligands: a structural comparison. (n.d.). CrystEngComm (RSC Publishing). [Link]

-

How to find drug loading capacity?. (2023). ResearchGate. [Link]

-

Encapsulation efficiency and the drug loading capacity determined using AAS.. (n.d.). ResearchGate. [Link]

-

Allosterically Regulated Guest Binding Determines Framework Symmetry for an FeII 4L4 Cage. (n.d.). PMC. [Link]

-

pH-Triggered Hydrogel Nanoparticles for Efficient Anticancer Drug Delivery and Bioimaging Applications. (2024). MDPI. [Link]

-

Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. (n.d.). PMC. [Link]

-

NMR Sample Preparation. (n.d.). Unknown Source. [Link]

-

Decoding Polymeric Interactions Pivotal to Next-Generation Drug Nanocarriers. (n.d.). Unknown Source. [Link]

-

Metal–organic framework. (n.d.). Wikipedia. [Link]

-

PH Responsive Polyurethane for the Advancement of Biomedical and Drug Delivery. (n.d.). MDPI. [Link]

-

Titrations. (n.d.). CCPN. [Link]

-

Supramolecular isomerism in multivalent metal-templated assemblies with topochemical influence in the regioselective synthesis of tetrakis(2-pyridyl)cyclobutane isomers. (n.d.). ResearchGate. [Link]

-

Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

Using a systematic and quantitative approach to generate new insights into drug loading of PLGA nanoparticles using nanoprecipit. (2024). UCL Discovery. [Link]

-

Supramolecular assemblies based on organometallic quinonoid linkers: a new class of coordination networks. (n.d.). PubMed. [Link]

-

Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (n.d.). PMC. [Link]

-

Bis(pyrazolylethyl) Ether Ligation to Zinc and Cobalt: Meridional vs Facial Coordination and the Suitability of Such Ligands in Providing a NNO Donor Set for Modeling Bioinorganic Aspects of Zinc Chemistry. (n.d.). ACS Publications. [Link]

-

Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy. (2020). PubMed. [Link]

Sources

- 1. kjscollege.com [kjscollege.com]

- 2. Formation of entangled Co(ii) coordination polymers based on bis-pyridyl-bis-amide and angular dicarboxylate ligands: a structural comparison - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Metal–organic framework - Wikipedia [en.wikipedia.org]

- 4. Bis(pyridyl)-disulfonamides: structural comparison with their carboxamidic analogues and the effect of molecular geometry and supramolecular assembly on their photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Assembly, structures, photophysical properties and photocatalytic activities of a series of coordination polymers constructed from semi-rigid bis-pyridyl-bis-amide and benzenetricarboxylic acid - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Assembly and properties of transition-metal coordination polymers based on semi-rigid bis-pyridyl-bis-amide ligand: effect of polycarboxylates on the dimensionality - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 8. Allosterically Regulated Guest Binding Determines Framework Symmetry for an FeII 4L4 Cage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. pH-Triggered Hydrogel Nanoparticles for Efficient Anticancer Drug Delivery and Bioimaging Applications [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis Protocol for 2,5-Di(pyridin-3-yl)hex-3-yne-2,5-diol

Executive Summary

The target molecule, 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol , is a symmetric ditertiary alcohol featuring a central alkyne linker and two flanking pyridine rings. This compound is of significant interest in crystal engineering , serving as a rigid, divergent ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Its dual functionality (pyridyl nitrogen and hydroxyl groups) allows for versatile hydrogen bonding and metal coordination modes.

This protocol details the synthesis via the double nucleophilic addition of acetylide to 3-acetylpyridine . While classical Favorskii conditions are often used, this guide optimizes the KOH/DMSO superbase system , which is field-proven for coupling electron-deficient aryl ketones like acetylpyridines with high efficiency and minimal oligomerization.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves Acetylene gas and Pyridine derivatives . Strict adherence to safety standards is mandatory.

| Hazard Class | Specific Risk | Control Measure |

| Explosive | Acetylene forms explosive acetylides with Cu, Ag, Hg. Gas is explosive under pressure (>15 psig). | Use only compatible regulators (brass <65% Cu). Use a balloon or low-pressure (<5 psig) line. NO open flames. |

| Toxic/Irritant | 3-Acetylpyridine is a skin/eye irritant and toxic if inhaled. | Work in a certified fume hood. Wear nitrile gloves and safety goggles. |

| Permeator | DMSO enhances skin absorption of toxins. | Double-glove. If splashed, wash immediately with soap and water; do not scrub. |

| Corrosive | KOH is caustic. | Handle powder with care; avoid dust inhalation. |

Retrosynthetic Analysis & Strategy

The synthesis relies on the formation of a carbon-carbon bond between the terminal carbons of an acetylene source and the carbonyl carbon of 3-acetylpyridine.

Strategic Disconnection:

-

Target: Symmetric Diol (A-C≡C-A type).

-

Precursors: 3-Acetylpyridine (2 equivalents) + Acetylene (1 equivalent).

-

Mechanism: Base-catalyzed alkynylation (Favorskii-type addition).

The reaction proceeds via the in situ generation of potassium acetylide. The high basicity of the KOH/DMSO suspension (Superbase media) facilitates the deprotonation of acetylene and the subsequent attack on the ketone.

Materials & Equipment

Reagents Table

| Reagent | CAS No. | Purity | Role | Stoichiometry |

| 3-Acetylpyridine | 350-03-8 | >98% | Electrophile | 2.0 equiv (limiting reagent*) |

| Acetylene Gas | 74-86-2 | >99.5% | Nucleophile | Excess (Saturation) |

| Potassium Hydroxide | 1310-58-3 | >85% | Base | 4.0 - 6.0 equiv |

| DMSO | 67-68-5 | Anhydrous | Solvent | 10 mL / g of ketone |

| Ammonium Chloride | 12125-02-9 | ACS Grade | Quench | Saturated Solution |

*Note: While 3-acetylpyridine is the limiting reagent stoichiometrically regarding the final structure, acetylene is added in excess to maintain saturation, but the equilibrium is driven to the bis-adduct by time and temperature.

Equipment

-

3-Neck Round Bottom Flask (250 mL or 500 mL).

-

Mechanical Stirrer (Magnetic stirring may fail due to slurry thickness).

-

Gas Inlet Adapter (Glass) with balloon or bubbler trap.

-

Ice/Water Bath and Oil Bath.

Experimental Protocol: KOH/DMSO Method

This method is adapted from the authoritative general procedure for the synthesis of symmetric acetylenic diols from aryl ketones [1, 2].

Phase 1: Preparation of the Superbase Suspension

-

Setup: Oven-dry the 3-neck flask and stir bar. Assemble under an inert atmosphere (Nitrogen or Argon) initially.

-

Solvent Charge: Add anhydrous DMSO (50 mL for every 5 g of 3-acetylpyridine).

-

Base Addition: Rapidly add powdered KOH (4 equiv relative to ketone).

-

Tip: Grind KOH pellets in a mortar immediately before use to maximize surface area.

-

-

Saturation: Switch the gas inlet to Acetylene . Purge the headspace for 5 minutes, then seal the system with a balloon filled with acetylene. Stir vigorously at Room Temperature (RT) for 30 minutes to saturate the suspension. The mixture may darken; this is normal.

Phase 2: Double Alkynylation Reaction

-

Addition: Dissolve 3-acetylpyridine (1.0 equiv) in a minimum amount of DMSO. Add this solution dropwise to the stirring KOH/Acetylene suspension over 20–30 minutes.

-

Process Control: Maintain the reaction temperature between 20–25°C during addition. Exotherms can promote polymerization.

-

-

Reaction: Once addition is complete, continue stirring under the acetylene atmosphere.

-

Time: 4–6 hours at RT.

-

Optimization: If TLC shows mono-adduct persistence (lower Rf than bis-adduct), warm the flask to 40–45°C for an additional 2 hours.

-

-

Monitoring: Check TLC (Eluent: 5% MeOH in DCM). The bis-diol product is typically more polar than the starting ketone but less polar than the mono-intermediate due to symmetry/H-bonding masking.

Phase 3: Quench and Isolation[1][2]

-

Quench: Cool the mixture to 0°C. Carefully pour the reaction mass into ice-cold saturated NH4Cl solution (500 mL).

-

Observation: A heavy precipitate should form.

-

-

Extraction: If the product precipitates as a solid, filter it (Buchner funnel). If it forms an oil/emulsion, extract with Ethyl Acetate (3 x 100 mL) .

-

Note: Pyridine derivatives are water-soluble; ensure the aqueous phase is basic (pH ~8-9) to keep the pyridine nitrogen unprotonated for efficient extraction, but the diol itself is neutral.

-

-

Washing: Wash the combined organic layers with water (2 x 100 mL) to remove residual DMSO, then brine (1 x 50 mL).

-

Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Crude State: The crude material is often a viscous amber oil or semi-solid.

-

Recrystallization: The standard purification for symmetric acetylenic diols is recrystallization from Toluene or Ethanol/Hexane (1:1) .

-

Dissolve in hot solvent, filter while hot to remove insoluble oligomers, and allow to cool slowly.

-

Target Appearance: White to off-white crystalline powder.

-

Process Visualization (Workflow)

Figure 1: Step-by-step workflow for the KOH-mediated synthesis of the target alkynediol.

Quality Control & Characterization

Verify the identity of the synthesized compound using the following parameters.

| Technique | Expected Signal / Result | Interpretation |

| 1H NMR (DMSO-d6) | δ 8.6–8.5 (m, 2H), 8.4 (d, 2H) | Pyridine α-protons (deshielded). |

| δ 7.8 (d, 2H), 7.3 (dd, 2H) | Pyridine β/γ protons. | |

| δ 6.2–6.5 (s, 2H) | -OH hydroxyl protons (disappears with D2O shake). | |

| δ 1.7–1.8 (s, 6H) | -CH3 methyl groups adjacent to the chiral center. | |

| IR Spectroscopy | 3200–3400 cm⁻¹ (Broad) | O-H stretch (Intermolecular H-bonding). |

| ~2230–2250 cm⁻¹ (Weak) | C≡C internal alkyne stretch (often weak in symmetric molecules). | |

| Melting Point | 180°C – 210°C (Range varies by polymorph) | Sharp melting point indicates high purity. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Mono-Adduct | Insufficient Acetylene or low temperature. | Ensure continuous positive pressure of acetylene. Increase reaction time or temp to 45°C. |

| Black Tar Formation | Polymerization of acetylene or ketone. | Reduce temperature during addition. Ensure DMSO is anhydrous. Use fresh KOH. |

| Product is Oily | Residual DMSO or solvent occlusion. | Wash organic layer thoroughly with water. Triturate the oil with cold hexanes or diethyl ether to induce crystallization. |

References

-

Trofimov, B. A., et al. (2014).[1] "Reaction of acetylene and 4-acetylpyridine molecules in a suspension of KOH-DMSO." Russian Chemical Bulletin, 63, 2402–2404.[1] Link(Primary mechanistic precedent for acetylpyridine alkynylation).

-

Tedrow, J. R., et al. (2024). "Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC)..." Organic Syntheses, 101, 274–294.[2] Link(Reference for handling pyridine derivatives and sulfur analogs).

-

BenchChem. (2025).[3][4] "A Comparative Guide to the Synthesis of 3-Acetylpyridine." Link(Source for precursor purity and handling).

-

Wikipedia. "Alkynylation." Link(General overview of Favorskii/Reppe chemistry).

Sources

Application Notes and Protocols for the Coordination Chemistry of Bis(3-pyridyl) Alkynediol Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Design of Coordination Polymers with Bis(3-pyridyl) Alkynediol Ligands

In the field of crystal engineering and materials science, the rational design of coordination polymers and metal-organic frameworks (MOFs) is paramount for developing materials with tailored properties and functions.[1] The choice of the organic linker is a critical determinant of the final architecture and, consequently, the material's properties. Bis(3-pyridyl) alkynediol ligands represent a class of rigid, linear linkers that offer a unique combination of structural features. The pyridyl groups provide well-defined coordination vectors, while the central alkynediol unit imparts rigidity and a linear geometry. This linearity can favor the formation of one-dimensional chains or higher-dimensional networks with predictable topologies.[2] The presence of the alkyne and hydroxyl functionalities within the linker also introduces potential sites for post-synthetic modification and may influence the electronic and photoluminescent properties of the resulting coordination polymers.[3][4]

These application notes provide a comprehensive guide to the synthesis and coordination chemistry of a representative bis(3-pyridyl) alkynediol ligand, 1,4-di(pyridin-3-yl)but-2-yne-1,4-diol. Detailed, field-proven protocols for the ligand synthesis and the subsequent formation of coordination polymers are presented, along with essential characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of 1,4-di(pyridin-3-yl)but-2-yne-1,4-diol Ligand

The synthesis of the target ligand can be efficiently achieved via a Sonogashira cross-coupling reaction. This powerful method forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper complexes.[5][6] In this proposed protocol, 3-iodopyridine is coupled with but-2-yne-1,4-diol. The use of an iodine-substituted pyridine is recommended as aryl iodides are generally more reactive in Sonogashira couplings than their bromide or chloride counterparts, often allowing for milder reaction conditions.[7]

Proposed Synthetic Pathway for 1,4-di(pyridin-3-yl)but-2-yne-1,4-diol

Caption: Proposed Sonogashira coupling for ligand synthesis.

Detailed Experimental Protocol: Synthesis of 1,4-di(pyridin-3-yl)but-2-yne-1,4-diol

Materials:

-

3-Iodopyridine

-

But-2-yne-1,4-diol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), distilled

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 3-iodopyridine (2.0 equivalents), but-2-yne-1,4-diol (1.0 equivalent), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Solvent and Base Addition: Add anhydrous THF and freshly distilled triethylamine to the flask via syringe. The reaction mixture should be stirred under a positive pressure of the inert gas.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH₄Cl to remove the copper catalyst, followed by brine.

-

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-di(pyridin-3-yl)but-2-yne-1,4-diol.

Part 2: Synthesis of Coordination Polymers

The assembly of coordination polymers from the bis(3-pyridyl) alkynediol ligand and metal salts is typically achieved through solvothermal or hydrothermal methods.[2][8] These techniques involve heating the reactants in a sealed vessel, which promotes the formation of crystalline products. The choice of solvent, temperature, and the metal-to-ligand ratio can significantly influence the dimensionality and topology of the resulting framework.[9]

Potential Coordination Modes of Bis(3-pyridyl) Alkynediol Ligands

Caption: Common coordination modes of bis(pyridyl) ligands.

General Protocol for Hydrothermal Synthesis of Coordination Polymers

Materials:

-

1,4-di(pyridin-3-yl)but-2-yne-1,4-diol

-

Metal salts (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Cd(NO₃)₂·4H₂O)

-

Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water, or a mixture)

Procedure:

-

Reactant Mixture: In a small glass vial, combine the bis(3-pyridyl) alkynediol ligand and the metal salt in a specific molar ratio (e.g., 1:1 or 1:2).

-

Solvent Addition: Add the chosen solvent or solvent mixture to the vial.

-

Sealing: Place the vial inside a larger, Teflon-lined stainless-steel autoclave. Add a small amount of the same solvent to the bottom of the autoclave to ensure pressure equalization. Seal the autoclave tightly.

-

Heating: Place the autoclave in a programmable oven and heat to a specific temperature (typically between 80 °C and 180 °C) for a set period (usually 1 to 3 days).[2][10]

-

Cooling: Allow the oven to cool down slowly to room temperature.

-

Product Isolation: Carefully open the autoclave and retrieve the vial. Isolate the crystalline product by filtration, wash with the solvent used for the reaction, and dry in air.

Part 3: Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and the resulting coordination polymers. The following table summarizes the key techniques and expected observations.

| Technique | Expected Observations for Ligand | Expected Observations for Coordination Polymer |

| ¹H NMR | Characteristic signals for the pyridyl protons and the hydroxyl protons. | Broadening or disappearance of ligand signals upon coordination. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the alkynyl carbons. | Shifts in the resonances of the pyridyl carbons upon coordination. |

| FT-IR | C≡C stretching vibration (around 2100-2260 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), and pyridyl C=N and C=C stretching vibrations. | Shift in the pyridyl ring vibrations upon coordination to the metal center. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the ligand. | Often difficult to obtain for insoluble polymers; may show fragments of the polymer. |

| Single-Crystal X-ray Diffraction | Determination of the precise molecular structure. | Elucidation of the crystal structure, including coordination geometry of the metal, bond lengths and angles, and the overall network topology.[11] |

| Powder X-ray Diffraction (PXRD) | A unique diffraction pattern for the crystalline solid. | Comparison with the simulated pattern from single-crystal data to confirm phase purity.[12] |

| Thermogravimetric Analysis (TGA) | Decomposition temperature of the ligand. | Thermal stability of the coordination polymer and identification of solvent loss. |

Part 4: Structural Influence and Potential Applications

The rigid and linear nature of the bis(3-pyridyl) alkynediol ligand is expected to direct the formation of non-interpenetrated, porous frameworks. The length of the alkynediol linker will play a crucial role in determining the pore size of the resulting materials. The presence of the alkyne functionality within the pores can be exploited for post-synthetic modification, allowing for the introduction of other functional groups.[13]

Potential applications for coordination polymers derived from these ligands are diverse and include:

-

Luminescent Sensing: The incorporation of d¹⁰ metal ions like Zn(II) or Cd(II) can lead to luminescent coordination polymers that may exhibit sensing capabilities for small molecules or ions.[4][14]

-

Heterogeneous Catalysis: The ordered and porous nature of these materials makes them promising candidates for heterogeneous catalysts, with the potential for shape-selective catalysis.[15][16]

-

Gas Storage and Separation: The well-defined pores could be suitable for the selective adsorption and storage of gases.

References

-

Wang, X., Ma, J., Xu, N., Wang, Y., Sun, J., & Liu, G. (2021). Three Zn(II) coordination polymers constructed with a new amide-thiophene-derived bis-pyridyl ligand as ultrasensitive luminescent sensors for Hg(II) and purines. Dalton Transactions, 50(26), 9226–9235. [Link]

-

Ma, J., Liu, H., Wu, H., Liu, Y., Liu, B., & Yang, J. (2009). Structures and Luminescent Properties of a Series of Zinc(II) and Cadmium(II) 4,4′-Oxydiphthalate Coordination Polymers with Various Ligands Based on Bis(pyridyl imidazole) under Hydrothermal Conditions. Crystal Growth & Design, 9(11), 4874–4885. [Link]

-

Liu, H., Wu, H., Ma, J., Liu, Y., Liu, B., & Yang, J. (2009). Syntheses, Structures, and Photoluminescence of Zinc(II) Coordination Polymers Based on Carboxylates and Flexible Bis-[(pyridyl)-benzimidazole] Ligands. Crystal Growth & Design, 9(3), 1599–1608. [Link]

-

Ma, J., Liu, H., Wu, H., Liu, Y., Liu, B., & Yang, J. (2009). Structures and Luminescent Properties of a Series of Zinc(II) and Cadmium(II) 4,4′-Oxydiphthalate Coordination Polymers with Various Ligands Based on Bis(pyridyl imidazole) under Hydrothermal Conditions. Crystal Growth & Design, 9(11), 4874–4885. [Link]

-

Luo, J., Wang, L., & Li, J. (2014). Metal-organic frameworks containing (alkynyl)gold functionalities: A comparative evaluation of solvent-assisted linker exchange. Inorganic Chemistry, 53(20), 10874–10876. [Link]

-

Li, J. R., Kuppler, R. J., & Zhou, H. C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(6), 1477–1504. [Link]

-

Li, Y., Fu, L., Li, G., Li, L., Liao, S., & Lin, C. (2020). X‐ray diffraction patterns of copper polymer complexes 1–4. ResearchGate. [Link]

-

Zhang, J., Zhang, L., Wang, Y., & Li, G. (2026). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. Inorganic Chemistry. [Link]

-

Hunger, J., Krautscheid, H., & Sieler, J. (2006). Hydrothermal Synthesis and Structure of Coordination Polymers by Combination of Bipyrazole and Aromatic Dicarboxylate Ligands. Crystal Growth & Design, 6(6), 1336–1343. [Link]

-

Chen, C. Y., Hsieh, C. W., Lin, C. H., & Lee, G. H. (2015). Cu(II) Coordination Polymers Containing Mixed Ligands with Different Flexibilities: Structural Diversity and Iodine Adsorption. Polymers, 7(12), 2537–2552. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

-

Dhakshinamoorthy, A., Asiri, A. M., & Garcia, H. (2016). Metal–Organic Frameworks as Catalysts for Oxidation Reactions. Catalysis Surveys from Asia, 20(2), 72–90. [Link]

-

Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315–1329. [Link]

-

Li, J. R., Sculley, J., & Zhou, H. C. (2012). Metal–organic frameworks for separations. Chemical Reviews, 112(2), 869–932. [Link]

-

Farrusseng, D., Aguado, S., & Pinel, C. (2009). Metal–Organic Frameworks: Opportunities for Catalysis. Angewandte Chemie International Edition, 48(41), 7502–7513. [Link]

-

Kitagawa, S., Kitaura, R., & Noro, S. I. (2004). Functional porous coordination polymers. Angewandte Chemie International Edition, 43(18), 2334–2375. [Link]

-

Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal–organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450–1459. [Link]

-

Wang, H., Xu, Q., & Li, Z. (2018). Original single‐crystal XRD structure of the coordination polymer 66. ResearchGate. [Link]

-

Corma, A., Garcia, H., & Llabrés i Xamena, F. X. (2010). Engineering metal organic frameworks for catalysis. Chemical Reviews, 110(8), 4606–4655. [Link]

-

Nair, V., Sreekanth, A. R., Abhilash, N., Biju, A. T., Devi, B. R., Menon, R. S., ... & Srinivas, R. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Synthesis, 2003(12), 1895-1902. [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. [Link]

-

Sonogashira, K. (2009). The Sonogashira reaction. In Cross-Coupling Reactions (pp. 319-354). Springer, Berlin, Heidelberg. [Link]

-

Yavari, I., & Naeimabadi, M. (2012). Synthesis of polysubstituted 1,4-dihydropyridines via three-component reaction. Tetrahedron Letters, 53(51), 6976–6978. [Link]

-

Kasparkova, V., Novakova, O., & Brabec, V. (2019). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Molecules, 24(17), 3072. [Link]

-

Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐and 6‐alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry–A European Journal, 24(53), 14096-14100. [Link]

-

Reddit. (2021). Sonogashira coupling. r/Chempros. [Link]

-

Gati, W., & Couty, F. (2012). De Novo Synthesis of 1,4-Dihydropyridines and Pyridines. Organic Letters, 14(16), 4218–4221. [Link]

-

Amanote Research. (n.d.). One-Pot Synthesis of 1,4-Dihydroxy-2-(( E )- Amanote Research. [Link]

-

Gati, W., & Couty, F. (2012). De Novo Synthesis of 1,4-Dihydropyridines and Pyridines. ResearchGate. [Link]

-

Nair, V., Sreekanth, A. R., Abhilash, N., Biju, A. T., Devi, B. R., Menon, R. S., ... & Srinivas, R. (2003). Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes. Organic Chemistry Portal. [Link]

-

Yavari, I., & Zare, H. (2005). Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and 2-nitrocyclohexanone. Arkivoc, 2005(10), 125-131. [Link]

-

Seki, T., & Iwanami, Y. (1995). Reaction Products of Dialkyl Acetylenedicarboxylates with 2,3‐Diaminopyridine. ChemInform, 26(46). [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Three Zn(ii) coordination polymers constructed with a new amide-thiophene-derived bis-pyridyl ligand as ultrasensitive luminescent sensors for Hg(ii) and purines - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Strategies for the application of metal–organic frameworks in catalytic reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

crystal engineering with 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol

Executive Summary

This guide details the protocols for utilizing 2,5-di(pyridin-3-yl)hex-3-yne-2,5-diol (CAS: 883291-19-8) as a functional linker in crystal engineering. Unlike its linear 4-pyridyl analogues, this 3-pyridyl isomer introduces a critical "bent" geometry (

Key Technical Advantages:

-

Dual Functionality: Possesses both coordination sites (pyridine N) and hydrogen-bonding donors (tertiary -OH).

-

Conformational Gating: The alkyne spacer allows for slight rotational freedom, enabling "induced fit" binding in host-guest systems.

-

Chirality: Exists as meso and racemic (

) diastereomers, offering routes to spontaneous resolution or chiral co-crystallization.

Molecular Architecture & Synthons

Understanding the donor-acceptor capabilities is prerequisite to experimental design.

| Feature | Chemical Nature | Supramolecular Role |

| Pyridine Nitrogen (N) | Soft Base / H-bond Acceptor | Primary coordination site for transition metals (Cu, Zn, Ag); Acceptor in O-H...N synthons. |

| Tertiary Hydroxyl (-OH) | H-bond Donor / Acceptor | Forms robust O-H...N heterosynthon (Interaction Energy: 8–10 kcal/mol); stabilizes 3D networks. |

| Alkyne Spacer (-C≡C-) | Rigid Rod | Enforces linear separation ( |

| Chiral Centers (C2, C5) | Stereogenic | Meso (RS) forms centrosymmetric lattices; Racemic (RR/SS) forms chiral lattices or conglomerates. |

Visualizing the Interaction Logic

Figure 1: Interaction map showing the divergent pathways for MOF vs. Co-crystal synthesis.

Protocol A: Ligand Synthesis & Purification

Note: Commercial sources (e.g., BLD Pharm) are available, but in-house synthesis allows for diastereomer control.

Reaction Principle: Double addition of acetylide to 3-acetylpyridine.

Reagents:

-

3-Acetylpyridine (2.2 eq)

-

Acetylene gas (or Trimethylsilylacetylene for safer handling)

-

KOH (powdered) or n-BuLi

-

Solvent: Dry THF or DMSO

Step-by-Step Methodology:

-

Activation: In a flame-dried flask under

, dissolve acetylene source in dry THF. If using gas, bubble through THF at -78°C. -

Addition: Add base (KOH/DMSO suspension or n-BuLi at -78°C). Stir for 30 min to generate the acetylide anion.

-

Coupling: Dropwise add 3-acetylpyridine. The solution will darken.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Pour into ice-cold

solution. Extract with EtOAc.[1][2] -

Purification (Critical): The crude product is a mixture of meso and racemic isomers.

-

Flash Column: Elute with Hexane:EtOAc (gradient 80:20 to 50:50). The meso form typically elutes first due to internal H-bonding (check via TLC).

-

Recrystallization: Dissolve crude mix in boiling Toluene/Ethanol (9:1). Slow cooling often preferentially precipitates the meso isomer.

-

Protocol B: Co-Crystal Screening (Solvent-Assisted Grinding)

This protocol targets the O-H...N supramolecular synthon to modify the physicochemical properties of a target acid (e.g., Ibuprofen, Benzoic Acid).

Materials:

-

Ligand (Host)

-

Co-former (Guest: Carboxylic acid or Amide)

-

Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Workflow:

-

Stoichiometry: Weigh Ligand and Co-former in a 1:2 molar ratio (since there are 2 Pyridine sites).

-

Grinding: Place in a stainless steel jar with two 5mm balls. Add

of MeOH (Liquid Assisted Grinding - LAG). -

Process: Grind at 30 Hz for 20 minutes.

-

Analysis: Analyze the resulting powder immediately via PXRD. Look for new peaks not present in starting materials.[1]

-

Scale-up: For single crystals, dissolve the ground powder in minimal hot MeOH and allow slow evaporation at RT.

Protocol C: Coordination Polymer (MOF) Synthesis

The 3-pyridyl geometry favors the formation of 1D Helical Chains or Discrete Molecular Loops rather than 3D grids.

Target System:

Procedure:

-

Solution A: Dissolve 0.1 mmol of Ligand in 2 mL MeOH.

-

Solution B: Dissolve 0.1 mmol of

in 2 mL -

Layering Method (for X-ray quality crystals):

-

Incubation: Seal with parafilm (poke 1 hole). Leave undisturbed in a vibration-free zone for 5–7 days.

-

Observation: Blue/Green block crystals will form at the interface.

Troubleshooting:

-

Precipitate instead of crystals? Reduce concentration by 50%.

-

No reaction? Switch to Solvothermal synthesis: Mix A+B in a Teflon liner, heat to 80°C for 24h, cool at 5°C/h.

Experimental Workflow Diagram

Figure 2: Decision tree for processing the ligand into functional materials.

Characterization & Data Interpretation

| Technique | Key Parameter to Observe | Inference |

| SCXRD | Space Group | |

| FT-IR | O-H Stretch ( | Sharp shift to lower wavenumber indicates strong H-bonding (O-H...N). |

| DSC | Melting Endotherm | Single sharp peak = pure phase. Multiple peaks = mixture of isomers or polymorphs. |

| TGA | Weight Loss | Stepwise loss >150°C indicates loss of lattice solvent (guest release). |

References

-

Synthesis of Pyridyl-Alkynols: B.L.D. Pharm Tech Data & Safety Sheets. CAS 883291-19-8.[4] Link

-

Supramolecular Synthons in Pyridyl Alcohols: Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angew.[5] Chem. Int. Ed. 1995, 34, 2311. Link

-

Coordination Polymers of Bent Ligands: Moulton, B., & Zaworotko, M. J. "From Molecules to Crystal Engineering: Supramolecular Isomerism and Polymorphism in Network Solids." Chem. Rev. 2001, 101, 1629. Link

-

Chiral Separation via Host-Guest Chemistry: Toda, F. "Enantioselective reactions in the solid state." Acc.[6] Chem. Res. 1995, 28, 480. Link

Sources

High-Precision Engineering of Hydrogen Bonding Networks in Bis(pyridyl) Diol Crystals

Abstract

This application note details the supramolecular design, growth, and characterization of hydrogen-bonded networks using bis(pyridyl) diols as tectons. Due to their self-complementary nature—possessing both hydrogen bond donors (hydroxyl groups) and acceptors (pyridyl nitrogen atoms)—these molecules serve as robust model systems for studying Supramolecular Synthons . This guide provides actionable protocols for researchers in pharmaceutical materials science to engineer predictable crystal lattices, specifically targeting solubility enhancement and polymorphism control in drug development.

Theoretical Framework: The Hierarchy of Synthons

In crystal engineering, the prediction of crystal structures relies on the concept of the Supramolecular Synthon —structural units formed by synthetic operations involving intermolecular interactions. Bis(pyridyl) diols are unique because they facilitate a competition between Homosynthons (interaction between identical functional groups) and Heterosynthons (interaction between different groups).

Energetic Ranking

To engineer a specific network, one must understand the energetic hierarchy of the hydrogen bonds involved. In bis(pyridyl) diol systems, the O-H···N heterosynthon is thermodynamically preferred over the O-H···O homosynthon due to the greater basicity of the pyridine nitrogen compared to the hydroxyl oxygen.

| Interaction Type | Synthon Class | Approx.[1][2] Energy (kcal/mol) | Reliability |

| O-H[3]···N (Hydroxy-Pyridine) | Heterosynthon | 4.0 – 8.0 | Very High (>90%) |

| O-H···O (Hydroxy-Hydroxy) | Homosynthon | 4.0 – 6.0 | Moderate |

| C-H···O (Weak H-bond) | Auxiliary | < 2.0 | Low (Packing dependent) |

| π···π (Stacking) | Dispersive | 1.0 – 2.0 | Moderate (Geometric) |

Network Topology

The geometry of the bis(pyridyl) diol spacer (e.g., glycol, butane, alkyne) dictates the dimensionality of the network:

-

1D Chains: Formed when steric bulk prevents lateral association.

-

2D Sheets: Common in 1,4-bis(4-pyridyl)butane-1,4-diol, where O-H···N bonds form "infinite" ribbons cross-linked by C-H···O interactions.

-

3D Frameworks: Achieved via co-crystallization with twisted dicarboxylic acids.

Experimental Protocols

Materials & Precursors[4]

-

Target Tecton: 1,4-di(pyridin-4-yl)butane-1,4-diol (or analogous derivative).

-